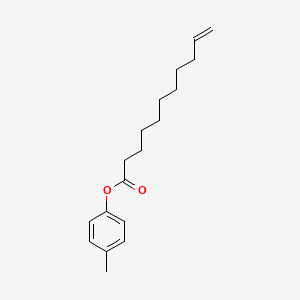

p-Tolyl undec-10-enoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

p-Tolyl undec-10-enoate, also known as p-Cresyl 10-undecylenate, is an organic compound with the molecular formula C18H26O2. This ester is derived from 10-undecenoic acid and 4-methylphenol (p-cresol). It is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 10-undecenoic acid, 4-methylphenyl ester typically involves the esterification of 10-undecenoic acid with 4-methylphenol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The use of solid acid catalysts like ion-exchange resins can enhance the efficiency and yield of the esterification process. The product is then purified through distillation or recrystallization .

化学反应分析

Ester Hydrolysis and Transesterification

The ester group in p-tolyl undec-10-enoate undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : In 2% H₂SO₄/MeOH under reflux, the ester cleaves to yield 10-undecenoic acid and p-cresol .

-

Transesterification : Reaction with excess alcohols (e.g., methanol, ethanol) in the presence of acid catalysts produces alternative esters. For instance, methyl undec-10-enoate was synthesized in 92% yield under similar conditions .

Thiol-Ene Reactions

The terminal alkene participates in radical-mediated thiol-ene additions. Key findings include:

-

Stereochemical Outcomes : When reacted with sodium p-toluenethiolate, the initially formed Z-isomer undergoes thermal or catalytic isomerization to the E-isomer. For esters with carbonyl groups (e.g., –CO₂Me), the equilibrium shifts toward the E-isomer (78:22 E/Z) .

-

Solvent Effects : Polar solvents like DMSO favor anti-addition, increasing E-isomer content (Table 1) .

Table 1 : Solvent influence on E/Z ratios in thiol-ene reactions

| Solvent | Dielectric Constant | E/Z Ratio |

|---|---|---|

| Benzene | 2.27 | 98:2 |

| Acetone | 20.7 | 52:48 |

| DMSO | 46.7 | 22:78 |

Horner-Wadsworth-Emmons Macrocyclization

Conversion of the terminal alkene to a phosphonate enables participation in Horner-Wadsworth-Emmons reactions. For example:

-

Macrocycle Synthesis : Intramolecular coupling of β-ketophosphonates derived from undec-10-enoate esters yields macrocycles with high efficiency (76–98% yield) .

-

Stereoselectivity : Use of Still–Gennari phosphonates enhances Z-selectivity (4:1 Z/E) .

Epoxidation and Subsequent Transformations

The terminal alkene reacts with peracids (e.g., mCPBA) to form an epoxide. This epoxide can undergo nucleophilic ring-opening reactions with alcohols, amines, or thiols. For example:

-

Epoxide Formation : Epoxidation in dichloromethane at 0°C yields the corresponding oxirane.

-

Ring-Opening : Treatment with p-toluenethiolate generates thioether derivatives, leveraging the electron-withdrawing effect of the ester to direct regioselectivity .

Diels-Alder Reactivity

While terminal alkenes are poor dienophiles, the electron-withdrawing ester group in this compound enhances reactivity. In the presence of electron-rich dienes (e.g., furan), it participates in Diels-Alder reactions to form six-membered cycloadducts. Solvent polarity and temperature critically influence reaction rates and stereoselectivity .

科学研究应用

Chemical Reactions

The compound can undergo several chemical transformations:

- Oxidation : The double bond can be oxidized to form epoxides or diols.

- Reduction : The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Substitution : It can participate in nucleophilic substitution reactions with various nucleophiles under basic conditions.

Chemistry

p-Tolyl undec-10-enoate serves as a building block in organic synthesis and polymer chemistry. Its unique structure allows it to participate in various polymerization reactions, including:

- Acyclic Diene Metathesis (ADMET) : This method is used for synthesizing bio-based polyesters from plant oils, showcasing the compound's utility in developing sustainable materials .

- Transesterification Reactions : Studies have demonstrated its effectiveness in producing monomers for polyester synthesis through transesterification with diols .

Biology

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting microbial cell membranes, leading to increased permeability and cell death.

Medicine

The compound has been explored for potential therapeutic applications , particularly its antifungal and antibacterial activities. Its effectiveness against various pathogens positions it as a promising candidate for pharmaceutical development.

Industrial Applications

In industrial contexts, this compound is utilized in the production of:

- Specialty Chemicals : It is used as a precursor for synthesizing various specialty chemicals.

- Lubricants and Surfactants : Its properties make it suitable for formulating lubricants and surfactants that enhance performance in specific applications.

Case Study 1: ADMET Polymerization

A study demonstrated the synthesis of aliphatic polyesters using this compound as a monomer via ADMET polymerization. The resulting polymers exhibited desirable mechanical properties, indicating potential applications in biodegradable materials .

Case Study 2: Antimicrobial Efficacy

Research evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth, supporting its use in developing new antimicrobial formulations.

作用机制

The mechanism of action of 10-undecenoic acid, 4-methylphenyl ester in antimicrobial applications involves the disruption of microbial cell membranes. The ester interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, leading to cell death. This compound targets the cell wall and plasma membrane of microorganisms, contributing to its antimicrobial efficacy .

相似化合物的比较

- 10-Undecenoic acid methyl ester

- 10-Undecenoic acid ethyl ester

- 10-Undecenoic acid butyl ester

Comparison: p-Tolyl undec-10-enoate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. Compared to other esters of 10-undecenoic acid, the 4-methylphenyl ester exhibits enhanced antimicrobial activity and stability .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for p-Tolyl undec-10-enoate, and how do reaction conditions influence yield?

- Methodological Answer : The esterification of 10-undecenoic acid with p-cresol is a primary synthetic pathway. Key variables include catalyst type (e.g., acid vs. enzymatic), solvent polarity, and temperature. For example, using sulfuric acid as a catalyst at 80–100°C in toluene yields ~60–70% product, but enzyme-mediated reactions (e.g., lipases) under mild conditions (30–40°C) may improve selectivity . Control experiments should compare yields under anhydrous vs. humid conditions to assess hydrolysis risks. Replicate trials (n ≥ 3) with GC-MS monitoring are critical for reproducibility .

Q. What spectroscopic methods are prioritized for characterizing p-Tolyl undec-10-enoate, and what are common pitfalls in data interpretation?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.3 ppm for the methylene adjacent to the ester oxygen) and aromatic protons (δ ~6.8–7.2 ppm for p-tolyl). Ensure deuterated solvents (e.g., CDCl₃) are free of impurities that may obscure peaks .

- IR : Look for ester C=O stretching (~1740 cm⁻¹) and absence of carboxylic acid O-H (~2500–3300 cm⁻¹). Baseline noise from KBr pellets can mask weak signals; use ATR-FTIR for solids .

- GC-MS : Monitor for decomposition products (e.g., p-cresol or 10-undecenoic acid) during analysis. Calibrate with authentic standards to avoid misassignment .

Advanced Research Questions

Q. How can researchers optimize the esterification of 10-undecenoic acid with p-cresol under varying catalytic conditions?

- Methodological Answer : Design a factorial experiment testing catalysts (H₂SO₄, p-TSA, immobilized lipases), temperatures (40–120°C), and solvent systems (toluene, THF, solvent-free). Use response surface methodology (RSM) to model interactions. For example, lipase-catalyzed reactions may achieve >80% conversion at 50°C but require longer reaction times (24–48 hrs). Include controls with no catalyst to assess background reactivity. Statistical tools like ANOVA should evaluate significance (p < 0.05) .

Q. What strategies resolve discrepancies in NMR and GC-MS data when confirming the structure of p-Tolyl undec-10-enoate?

- Methodological Answer : Contradictions may arise from:

- Isomeric impurities : Check for positional isomers (e.g., o-tolyl derivatives) via 2D NMR (COSY, HSQC).

- Thermal degradation in GC-MS : Lower injection temperatures (e.g., 250°C vs. 300°C) or use cold on-column injection to prevent decomposition .

- Sample purity : Recrystallize from hexane/ethyl acetate and re-analyze. Compare retention indices with literature values .

Q. How should toxicity studies for p-Tolyl undec-10-enoate be designed to align with fragrance safety standards?

- Methodological Answer : Follow IFRA guidelines for dermal exposure limits (e.g., 0.1% in leave-on products). Use in vitro assays (e.g., Ames test for mutagenicity, OECD 429 for skin sensitization). Include positive controls (e.g., sodium lauryl sulfate for irritation) and negative controls (solvent-only). For in vivo models (e.g., murine), ensure sample sizes meet statistical power requirements (n ≥ 6). Data should be analyzed with non-parametric tests (e.g., Mann-Whitney U) if normality assumptions fail .

Q. Data Analysis and Interpretation

Q. How can researchers statistically validate the reproducibility of p-Tolyl undec-10-enoate synthesis across multiple batches?

- Methodological Answer : Calculate relative standard deviation (RSD) for yields (e.g., RSD < 5% indicates high reproducibility). Use control charts to monitor batch-to-batch variability. For parametric data, apply t-tests; for non-parametric, use Wilcoxon signed-rank. Report confidence intervals (95%) and effect sizes .

Q. What computational tools are suitable for modeling the reactivity of p-Tolyl undec-10-enoate in polymer applications?

- Methodological Answer : DFT calculations (e.g., Gaussian, ORCA) can predict electron density around the ester group to assess hydrolytic stability. MD simulations (GROMACS) model interactions in polymer matrices. Validate with experimental DSC/TGA data (e.g., glass transition temperatures) .

Q. Tables for Key Data

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Esterification Catalyst | Lipase B (Candida antarctica) | |

| Reaction Temperature | 50°C | |

| GC-MS Injection Temperature | 250°C | |

| IFRA Dermal Limit | 0.1% (leave-on products) |

属性

CAS 编号 |

67874-76-4 |

|---|---|

分子式 |

C18H26O2 |

分子量 |

274.4 g/mol |

IUPAC 名称 |

(4-methylphenyl) undec-10-enoate |

InChI |

InChI=1S/C18H26O2/c1-3-4-5-6-7-8-9-10-11-18(19)20-17-14-12-16(2)13-15-17/h3,12-15H,1,4-11H2,2H3 |

InChI 键 |

JBSXTRRQRUQNQG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(=O)CCCCCCCCC=C |

规范 SMILES |

CC1=CC=C(C=C1)OC(=O)CCCCCCCCC=C |

Key on ui other cas no. |

67874-76-4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。